molecular formula C8H8BrCl B091528 1-(2-Bromoethyl)-3-chlorobenzene CAS No. 16799-05-6

1-(2-Bromoethyl)-3-chlorobenzene

Cat. No. B091528
CAS RN: 16799-05-6
M. Wt: 219.5 g/mol
InChI Key: LKPWGXCMVLJRIK-UHFFFAOYSA-N
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Description

“1-(2-Bromoethyl)-3-chlorobenzene” is likely a halogenated aromatic compound, specifically a derivative of benzene, where one hydrogen atom is substituted by a 2-Bromoethyl group and another hydrogen atom is substituted by a Chlorine atom .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions. For example, the bromoethyl group might be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecule likely has a planar, cyclic structure characteristic of benzene derivatives. The bromoethyl and chloro groups are attached to the benzene ring, which consists of six carbon atoms in a planar, cyclic arrangement with alternating single and double bonds .


Chemical Reactions Analysis

As an aromatic compound, “1-(2-Bromoethyl)-3-chlorobenzene” would primarily undergo electrophilic aromatic substitution reactions. The presence of the bromoethyl and chloro groups may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromoethyl)-3-chlorobenzene” would depend on its specific structure. As a halogenated aromatic compound, it is likely to be relatively stable and may have a relatively high boiling point .

Safety And Hazards

The safety and hazards associated with “1-(2-Bromoethyl)-3-chlorobenzene” would depend on its specific chemical properties. In general, halogenated aromatic compounds can be hazardous and require careful handling .

Future Directions

The future directions in the study and use of such compounds would depend on their specific properties and potential applications. They could potentially be used in the synthesis of other compounds or studied for their biological activity .

properties

IUPAC Name

1-(2-bromoethyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPWGXCMVLJRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168455
Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-3-chlorobenzene

CAS RN

16799-05-6
Record name 1-(2-Bromoethyl)-3-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16799-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Record name 1-Bromo-2-(3-chlorophenyl)ethane
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Record name 3-Chlorophenethyl bromide
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Synthesis routes and methods I

Procedure details

Add triphenylphoshpine (3.90 g, 14.9 mmol) to a stirred solution of 3-chlorophenethyl alcohol (2.0 mL, 14.8 mmol), carbon tetrabromide (4.91 g, 14.8 mmol) and anhydrous dichloromethane (100 mL). Stir for 5 h under nitrogen at room temperature, and then wash with water (100 mL) and brine (100 mL). Dry the dichloromethane layer over magnesium sulfate, filter, and concentrate on a rotary evaporator to give the crude product. The crude product is purified by flash chromatography on silica gel eluting with 100% hexanes to yield 2.30 g (71%) of 1-(2-bromo-ethyl)-3-chloro-benzene: TLC: Rf in 100% hexanes: 0.27; 1H NMR (CDCl3): 7.26-7.11 (m, 3H), 7.09-7.07 (m, 1H), 3.54 (t, 2H), 3.12 (t, 2H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

According to Scheme 11, a solution of 3-chlorophenethyl alcohol (5 g, 32 mmol) in 50 mL of dry MeCN was treated with dibromotriphenylphosphorane (13.54 g, 32 mmol) for 24 h. The reaction mixture was filtered and the solvent was removed in vacuo. The residue was triturated with hexane and filtered. Evaporation of the solvent provided 6.5 g of 3-chlorophenethyl bromide. A solution of the bromide (6.5 g, 29.6 mmol) in 50 mL of dry DMSO containing NaCN (2.17 g, 44 mmol) was heated to 100° C. overnight. The reaction mixture was diluted with water and extracted with ether. The ether layer was washed with water, dried and the solvent was removed in vacuo. Chromatography (silica gel, hexane:ethyl acetate, 4:1) provided 3.7 g of nitrile 89.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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